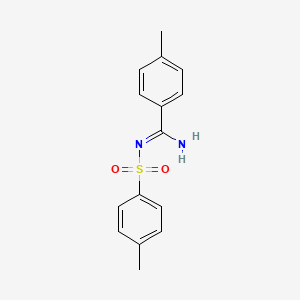![molecular formula C24H22N4O5 B2949912 ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate CAS No. 921807-95-6](/img/no-structure.png)
ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an ester group (benzoate), a carboxamide group, and a pyrimidine ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms, which is a common structure in many biological molecules .
Synthesis Analysis
While the specific synthesis of this compound is not available, it’s likely that it involves several steps, including the formation of the pyrimidine ring and the subsequent addition of the benzyl, methyl, and carboxamido groups . The synthesis could potentially involve reactions such as condensation, substitution, and esterification .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The presence of the pyrimidine ring could potentially allow for resonance stabilization, which could affect the reactivity of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ester group could undergo hydrolysis in the presence of a strong acid or base to form a carboxylic acid and an alcohol . The amide group could also undergo hydrolysis under similar conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ester and amide groups could potentially make the compound polar, which would affect its solubility in different solvents .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds with similar structures have been synthesized and tested for their antimicrobial activity . These compounds include 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido .
Anticancer Activity
1,3,4-Thiadiazoles, a class of compounds similar to the one , have shown anticancer activity . They have been widely used as reagents for the synthesis of heterocyclic compounds .
Antioxidant Activity
These compounds have also demonstrated antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress .
Neuroprotective and Anti-neuroinflammatory Agents
A study has shown that triazole-pyrimidine hybrids, which are structurally similar to the compound , have promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Treatment of Neurodegenerative Diseases
These compounds have been studied for their potential use in the treatment of various neurodegenerative diseases, such as Alzheimer’s disease (AD), Huntington’s disease (HD), Parkinson’s disease (PD), Amyotrophic lateral sclerosis (ALS), ischemic stroke, and traumatic brain injury .
Synthesis Method Development
The development method of synthesizing similar compounds utilizing Microwave Assisted Organic Synthesis (MAOS) method has been successfully conducted . This method could potentially be used to synthesize “ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate”.
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate involves the condensation of 3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid with ethyl 4-aminobenzoate, followed by esterification of the resulting carboxamide with ethanol and benzylation of the amide nitrogen. ", "Starting Materials": [ "3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid", "ethyl 4-aminobenzoate", "ethanol", "benzyl chloride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "1. Dissolve 3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (1.0 equiv) and ethyl 4-aminobenzoate (1.2 equiv) in dichloromethane.", "2. Add triethylamine (1.5 equiv) to the reaction mixture and stir for 30 minutes at room temperature.", "3. Add benzyl chloride (1.2 equiv) dropwise to the reaction mixture and stir for 2 hours at room temperature.", "4. Quench the reaction by adding a saturated solution of sodium bicarbonate and stirring for 10 minutes.", "5. Extract the organic layer with dichloromethane and wash with water and brine.", "6. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "7. Dissolve the resulting carboxamide in ethanol and add a catalytic amount of hydrochloric acid.", "8. Add ethyl alcohol (1.2 equiv) and stir for 2 hours at room temperature.", "9. Quench the reaction by adding a saturated solution of sodium bicarbonate and stirring for 10 minutes.", "10. Extract the organic layer with dichloromethane and wash with water and brine.", "11. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "12. Dissolve the resulting ester in dichloromethane and add benzyl chloride (1.2 equiv) and triethylamine (1.5 equiv).", "13. Stir the reaction mixture for 2 hours at room temperature.", "14. Quench the reaction by adding a saturated solution of sodium bicarbonate and stirring for 10 minutes.", "15. Extract the organic layer with dichloromethane and wash with water and brine.", "16. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "17. Purify the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "18. Recrystallize the purified product from ethanol to obtain ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate as a white solid." ] } | |
Numéro CAS |
921807-95-6 |
Nom du produit |
ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate |
Formule moléculaire |
C24H22N4O5 |
Poids moléculaire |
446.463 |
Nom IUPAC |
ethyl 4-[(3-benzyl-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)amino]benzoate |
InChI |
InChI=1S/C24H22N4O5/c1-3-33-23(31)16-9-11-17(12-10-16)25-21(29)18-14-27(2)20-19(18)26-24(32)28(22(20)30)13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,25,29)(H,26,32) |
Clé InChI |
HXEIJMHMHXMDDE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



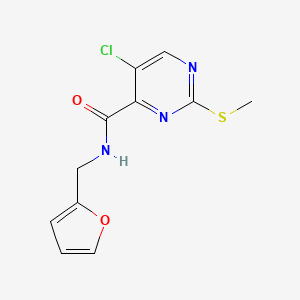



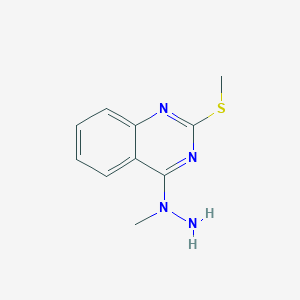
![5,6-dichloro-N-[4-(2-fluorobenzamido)-2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2949838.png)

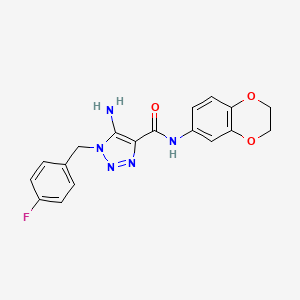
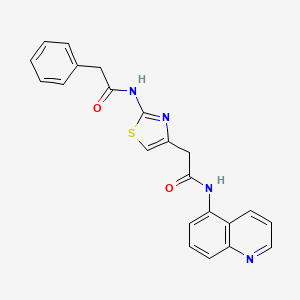
![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2949844.png)
